molecular formula C13H12N2O B107531 3'-Aminobenzanilide CAS No. 16091-26-2

3'-Aminobenzanilide

Cat. No. B107531
CAS RN: 16091-26-2
M. Wt: 212.25 g/mol
InChI Key: IRFCTHNJIWUUJZ-UHFFFAOYSA-N
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Description

3'-Aminobenzanilide is a chemical compound that has been studied for various applications, including its antitumor and anticonvulsant properties. It is a derivative of aniline and benzoic acid, and its structure allows for the introduction of various substituents that can alter its biological activity and physical properties.

Synthesis Analysis

The synthesis of 3'-aminobenzanilide derivatives has been explored in several studies. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to 3'-aminobenzanilide, have been synthesized using modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Additionally, 3'-aminobenzanilides derived from ring-alkylated anilines have been prepared in the context of studying their relationship with anticonvulsant effects . Furthermore, a copper-catalyzed annulative amination approach has been developed for the synthesis of 3-aminobenzoheteroles, which are closely related to 3'-aminobenzanilide . Cobalt-catalyzed reactions have also been used to synthesize 2-aminobenzoxazoles from anilines, which share the aminobenzanilide moiety .

Molecular Structure Analysis

The molecular structure of 3'-aminobenzanilide and its derivatives is crucial for their biological activity. The position of the amino group and other substituents on the benzene ring can significantly influence the compound's properties. For example, the presence of fluorine atoms on the benzothiazole ring has been shown to affect the cytotoxicity of the compound against various cell lines . The structure-activity relationship is also evident in the anticonvulsant properties of 3'-aminobenzanilide derivatives, where the substitution pattern on the benzene ring plays a critical role .

Chemical Reactions Analysis

The reactivity of 3'-aminobenzanilide derivatives is influenced by the functional groups attached to the benzene ring. For instance, the bioactivation of 3-aminobenzanthrone, a metabolite related to 3'-aminobenzanilide, involves cytochrome P450 enzymes and peroxidases, leading to the formation of DNA adducts . This indicates that the amino group can participate in metabolic activation, which is relevant for understanding the compound's potential as a carcinogen or therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-aminobenzanilide derivatives are determined by their molecular structure. Poly(2-aminobenzoic acid) and poly(3-aminobenzanilide) have been synthesized and characterized, revealing insights into their thermal stability and electrical conductivity . These properties are important for the potential application of these compounds in materials science. Additionally, the synthesis of 3-aminobenzoic acid, a related compound, has been explored for its use as an intermediate in the production of dyes, medicines, and pressure-sensitive materials .

Scientific Research Applications

Anticonvulsant Activity

3'-Aminobenzanilide has been studied for its anticonvulsant activity. In a research study, a series of 2- and 3-aminobenzanilides, including 3'-aminobenzanilide, were synthesized and evaluated. These compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole in mice. The 3'-aminobenzanilide derived from 2,6-dimethylaniline was found to be the most potent anti-MES compound, showing promise compared to phenobarbital and phenytoin (Clark, Lin, & Sansom, 1986).

DNA Repair and Metabolic Processes

3'-Aminobenzanilide, particularly its derivative 3-aminobenzamide, has been used in studies to explore the synthesis of poly(adenosine diphosphate-ribose) and its implications in DNA repair and other metabolic processes. These compounds were found to affect cell viability, glucose metabolism, and DNA synthesis, indicating a broader impact on cellular functions beyond their inhibitory role in poly(adenosine diphosphate-ribose) synthetase (Milam & Cleaver, 1984).

Antimitotic and Antivascular Activity

Research has been conducted on compounds incorporating the structural motif of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole, which is related to 3'-aminobenzanilide. These compounds were synthesized and evaluated for their antiproliferative activity, interactions with tubulin, and effects on the cell cycle. One such compound showed significant potential in inhibiting cancer cell growth and disrupting vascular activity, suggesting potential clinical applications as an antimitotic agent (Romagnoli et al., 2014).

Cyclodehydration and Hydrolysis Studies

Studies on the kinetics and mechanism of cyclodehydration and hydrolysis of aminobenzanilides, including 2'-aminobenzanilides, have been conducted. These studies provide insights into the chemical behavior of these compounds in various conditions, contributing to a better understanding of their chemical properties and potential applications (Shchel'tsyn et al., 1979; Shchel'tsyn & Vinnik, 1982).

Inhibition of Poly(ADP-ribose) Polymerase

3'-Aminobenzanilide derivatives have been studied for their role in inhibiting poly(ADP-ribose) polymerase, a key enzyme involved in DNA repair processes. This inhibition has implications in understanding the inflammatory process in conditions like hind limb ischemia-reperfusion-induced lung injury. Such studies have shown that 3'-aminobenzanilide derivatives can have potential therapeutic applications in treating inflammatory injuries (Koksel et al., 2005).

Synthesis and Chemical Transformation

Research has also focused on the synthesis of 3'-aminobenzanilide derivatives and their chemical transformation. For instance, diarylamines have been prepared selectively under mild conditions by treating aminobenzanilides with triarylbismuthanes, demonstrating a mild and efficient route to functionalized diarylamines (Sorenson, 2000).

Safety And Hazards

3’-Aminobenzanilide is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

N-(3-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCTHNJIWUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066009
Record name Benzamide, N-(3-aminophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Aminobenzanilide

CAS RN

16091-26-2
Record name N-(3-Aminophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16091-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-aminophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-aminophenyl)-
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Record name Benzamide, N-(3-aminophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-aminobenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M El-Araby, H Guo, RS Pottorf… - Journal of Combinatorial …, 2004 - ACS Publications
… Electronic characteristics of the 3-aminobenzanilide also had a significant influence on the … aldehydes with resin-bound 4-chloro-3-aminobenzanilide. In many of the aldehydes, the …
Number of citations: 7 pubs.acs.org
CR Clark, CM Lin, RT Sansom - Journal of medicinal chemistry, 1986 - ACS Publications
… The 3-aminobenzanilide derived from 2,6-dimethylanilme, 21, was the most potent anti-MES compound, with an ED50 of 13.48 mg/kg and a protective index of 21.11 (PI = …
Number of citations: 57 pubs.acs.org
FE SHEIBLEY - The Journal of Organic Chemistry, 1952 - ACS Publications
… 3,6-Dibromo-3-aminobenzanilide (III) crystallizes from alcoholor, better, glacial acetic acid in large, glistening white needles, mp 216-217 (corr.). It is soluble in benzene and insoluble in …
Number of citations: 5 pubs.acs.org
M Ogata, H Matsumoto, S Shimizu, S Kida… - Journal of medicinal …, 1986 - ACS Publications
To find antiviral agents, various sulfonamidobenzophenone oximes (II) were synthesized from the appropriate m-sulfonamidobenzophenones by hydroxylamine reaction. The reaction …
Number of citations: 18 pubs.acs.org
DTW Chu, PB Fernandes… - Journal of medicinal …, 1986 - ACS Publications
… The 3-aminobenzanilide derived from 2,6-dimethylanilme, 21, was the most potent anti-MES compound, with an ED50 of 13.48 mg/kg and a protective index of 21.11 (PI = …
Number of citations: 81 pubs.acs.org
B Seiwert, P Klöckner, S Wagner… - Analytical and bioanalytical …, 2020 - Springer
… 21 were previously reported in highway runoff and proposed to be 3-aminobenzanilide [27]. However, the fragmentation pattern of the isomer 4-aminobenzanilide, which was available …
Number of citations: 61 link.springer.com
PE Zhichkin, LH Peterson, CM Beer… - The Journal of Organic …, 2008 - ACS Publications
… (1) The 3-aminobenzanilide suramin has been used clinically as a sensitizer to cancer chemotherapy and antiparasitic agent, (2) and some of its derivatives were reported to be …
Number of citations: 26 pubs.acs.org
NP Soice, AC Maladono, DY Takigawa… - Journal of applied …, 2003 - Wiley Online Library
… Thus, 3-aminobenzanilide (9) was suggested as a model system in a previous investigation42 whereby the system might generate NCl species that would form azocoupling products …
Number of citations: 150 onlinelibrary.wiley.com
JH Freeman, LW Frost, GM Bower… - … Engineering & Science, 1965 - Wiley Online Library
This article reports the preparation of a number of high molecular weight aromatic amide and imide polymers. An order of relative thermal stability of a series of alternative linkages …
T Hultin - Analytical biochemistry, 1986 - Elsevier
… Compound VI was synthesized from 3aminobenzanilide (9) which was diazotized and coupled to 3-hydroxybenzoic acid methyl ester. Dimethylsulfoxide was included in the reaction …
Number of citations: 6 www.sciencedirect.com

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